molecular formula C11H16N2O3 B10885458 N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

Cat. No.: B10885458
M. Wt: 224.26 g/mol
InChI Key: HOLZGJLCSJLGPL-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine: is an organic compound that belongs to the class of nitrobenzyl derivatives This compound is characterized by the presence of an ethoxy group, a nitro group, and an ethylamine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine typically involves a multi-step process starting from benzene derivatives The key steps include nitration, ethoxylation, and amination reactions For instance, the nitration of a benzene derivative can be achieved using concentrated nitric acid and sulfuric acidFinally, the amination step involves the reaction of the nitrobenzyl derivative with ethylamine under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • N-(2-Ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride
  • N-(2-Ethoxy-5-nitrobenzyl)ethanamine hydrochloride

Comparison: N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16N2O3/c1-3-12-8-9-7-10(13(14)15)5-6-11(9)16-4-2/h5-7,12H,3-4,8H2,1-2H3

InChI Key

HOLZGJLCSJLGPL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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